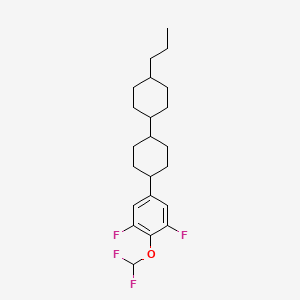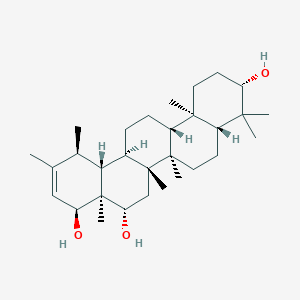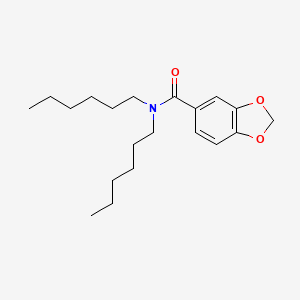
1-(2-(3-(Trifluoromethyl)phenoxy)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3-(Trifluoromethyl)phenoxy)phenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a trifluoromethyl group attached to a phenoxyphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-(Trifluoromethyl)phenoxy)phenyl)ethanone typically involves multiple steps. One common method includes the reaction of halo benzotrifluoride with magnesium metal in an organic solvent to form a Grignard complex. This complex is then reacted with a ketene in the presence of a transition metal ligand-acid complex to obtain an isomeric mixture of trifluoromethyl acetophenone. Finally, the mixture is treated with hydroxylamine salt to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving additional purification steps such as distillation and crystallization to remove unwanted isomers and by-products .
化学反応の分析
Types of Reactions
1-(2-(3-(Trifluoromethyl)phenoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) bromide (FeBr3) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1-(2-(3-(Trifluoromethyl)phenoxy)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and perfumes.
作用機序
The mechanism of action of 1-(2-(3-(Trifluoromethyl)phenoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
1-(3-(Trifluoromethyl)phenyl)ethanone oxime: This compound is structurally similar but contains an oxime group instead of a ketone.
1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanone: This compound has a fluorine atom in place of the phenoxy group.
Uniqueness
1-(2-(3-(Trifluoromethyl)phenoxy)phenyl)ethanone is unique due to its specific trifluoromethyl and phenoxyphenyl structure, which imparts distinct chemical and physical properties. These properties make it valuable for various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .
特性
CAS番号 |
129643-76-1 |
|---|---|
分子式 |
C15H11F3O2 |
分子量 |
280.24 g/mol |
IUPAC名 |
1-[2-[3-(trifluoromethyl)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O2/c1-10(19)13-7-2-3-8-14(13)20-12-6-4-5-11(9-12)15(16,17)18/h2-9H,1H3 |
InChIキー |
BKQWFBZZBGADTM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC=C1OC2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


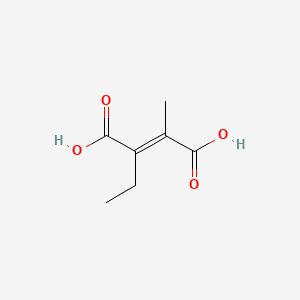
![4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B14153516.png)
![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)
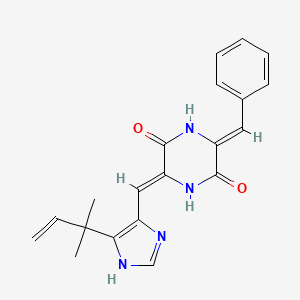
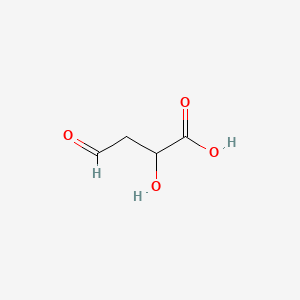

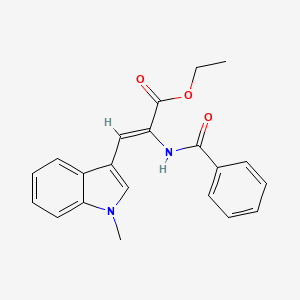
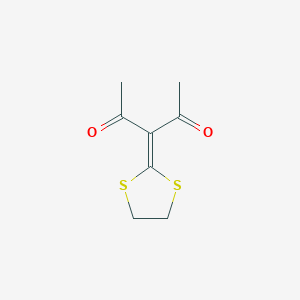
![[3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide](/img/structure/B14153556.png)
![N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B14153557.png)
